molecular formula C7H11NO3 B3149695 2-Butenoic acid, 3-(acetylamino)-, methyl ester, (2Z)- CAS No. 67654-56-2

2-Butenoic acid, 3-(acetylamino)-, methyl ester, (2Z)-

Cat. No.: B3149695
CAS No.: 67654-56-2
M. Wt: 157.17 g/mol
InChI Key: LZHSHKSQRPIMMV-PLNGDYQASA-N
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Description

Properties

IUPAC Name

methyl (Z)-3-acetamidobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5(8-6(2)9)4-7(10)11-3/h4H,1-3H3,(H,8,9)/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHSHKSQRPIMMV-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)OC)/NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Butenoic acid, 3-(acetylamino)-, methyl ester, (2Z)- involves several steps. One common method includes the reaction of 2-butenoic acid with acetic anhydride in the presence of a catalyst to form the acetylamino derivative. This intermediate is then esterified with methanol under acidic conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-Butenoic acid, 3-(acetylamino)-, methyl ester, (2Z)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group, forming new derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Butenoic acid, 3-(acetylamino)-, methyl ester, (2Z)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 3-(acetylamino)-, methyl ester, (2Z)- involves its interaction with specific molecular targets. The ester and amide groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Differences and Properties
Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications References
Target Compound (67654-56-2) - 3-Acetylamino
- Methyl ester
C₇H₁₁NO₃ 157.17 Pharmaceutical intermediate
Methyl (Z)-3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate - 3-Acetylamino
- 4-(2,4,5-Trifluorophenyl)
- Methyl ester
C₁₃H₁₃F₃NO₃ 304.25 Agrochemical/herbicide intermediate
Methyl (2Z)-3-[(trimethylsilyl)oxy]-2-butenoate - 3-Trimethylsilyloxy
- Methyl ester
C₈H₁₆O₃Si 188.30 Stabilized enolate for organic synthesis
Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate - 3-Trimethylsilyloxy
- Ethyl ester
C₉H₁₈O₃Si 202.32 Precursor for β-keto esters
2-Butenoic acid, 2-cyano-3-(phenylamino)-, ethyl ester, (Z)- (88301-12-6) - 2-Cyano
- 3-Phenylamino
- Ethyl ester
C₁₃H₁₄N₂O₂ 230.26 Laboratory chemical (hazardous)

Reactivity and Stability

  • Target Compound: The α,β-unsaturated ester enables Michael addition or Diels-Alder reactions. The acetylamino group may participate in hydrogen bonding or act as a directing group in synthesis .
  • Trifluorophenyl Analog :
    • Electron-withdrawing fluorine atoms enhance electrophilicity of the α,β-unsaturated system, favoring nucleophilic attacks .
  • Trimethylsilyloxy Derivatives: The silyl ether group improves stability of enolate intermediates, facilitating regioselective alkylation .

Biological Activity

2-Butenoic acid, 3-(acetylamino)-, methyl ester, (2Z)- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been studied for its effects on cellular processes, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : Methyl 3-(acetylamino)-2-butenoate
  • Molecular Formula : C6H11NO2
  • Molecular Weight : 115.16 g/mol

Research indicates that 2-butenoic acid derivatives exhibit various mechanisms that contribute to their biological activities:

  • Inhibition of Histone Deacetylases (HDACs) : Similar compounds have been shown to act as HDAC inhibitors, which play a crucial role in regulating gene expression by modifying histones. This inhibition can lead to increased acetylation of histones and subsequent changes in transcriptional activity, particularly in tumor cells .
  • Cell Growth Inhibition : Studies have demonstrated that certain derivatives of butenoic acid can selectively inhibit the growth of tumorigenic cells while sparing non-tumorigenic cells. For instance, methyl esters have shown effectiveness at lower concentrations compared to their parent compounds .
  • Modulation of Cell Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis, including the JNK and p38 MAPK pathways. These pathways are often dysregulated in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
HDAC InhibitionIncreased acetylation of histones
Tumor Cell GrowthSignificant inhibition in H2009 carcinoma cells
SelectivityGreater effect on tumorigenic vs. non-tumorigenic cells
JNK Pathway ModulationDecreased phosphorylation in tumorigenic cells

Case Study 1: Inhibition of Tumor Growth

A comparative study involving 4-phenyl-3-butenoic acid (PBA) and its methyl ester derivative showed significant growth inhibition in H2009 human lung carcinoma cells. The methyl ester was effective at concentrations ten times lower than PBA, indicating enhanced potency .

Case Study 2: Selective Action on Cell Lines

In experiments with WB ras-transformed cells versus non-tumorigenic WB neo-3 cells, the methyl ester demonstrated selective inhibition of cell growth in tumorigenic lines without affecting normal cell lines significantly. This selectivity suggests a promising therapeutic index for further development .

Research Findings

Recent studies have highlighted the potential of 2-butenoic acid derivatives as anti-cancer agents due to their ability to modulate critical cellular pathways involved in tumor progression. The ability to selectively target cancerous cells while preserving normal cells is a significant advantage in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Butenoic acid, 3-(acetylamino)-, methyl ester, (2Z)-
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